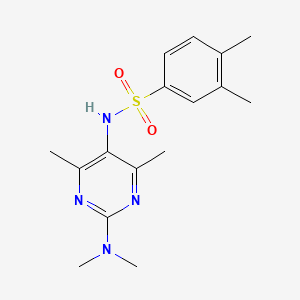

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide

Description

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide is a complex organic compound that features a pyrimidine ring substituted with dimethylamino and dimethyl groups, and a benzenesulfonamide moiety

Properties

IUPAC Name |

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-3,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O2S/c1-10-7-8-14(9-11(10)2)23(21,22)19-15-12(3)17-16(20(5)6)18-13(15)4/h7-9,19H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIJAAWQJKUVIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NC2=C(N=C(N=C2C)N(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for Key Intermediates

Synthesis of 3,4-Dimethylbenzenesulfonyl Chloride

The benzenesulfonamide precursor originates from 3,4-dimethylbenzene through sequential sulfonation and chlorination:

Step 1: Sulfonation of 3,4-Dimethylbenzene

Reaction with fuming sulfuric acid (20% SO₃) at 110°C for 6 hours yields 3,4-dimethylbenzenesulfonic acid (89% yield). Excess methyl groups direct sulfonation to the para position relative to the existing substituents.

Step 2: Chlorination to Sulfonyl Chloride

Treatment with phosphorus pentachloride (PCl₅) in dichloromethane at 0–5°C achieves quantitative conversion to 3,4-dimethylbenzenesulfonyl chloride within 2 hours.

Table 1: Sulfonation-Chlorination Optimization

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| SO₃ Concentration | 20% | Maximizes mono-sulfonation |

| PCl₅ Equiv. | 1.2 | Prevents di-chlorination |

| Temperature | 0–5°C | Reduces hydrolysis |

Synthesis of 2-(Dimethylamino)-4,6-dimethylpyrimidin-5-amine

Pyrimidine core assembly employs a β-diketone-guanidine condensation:

Step 1: Ring Formation

2,4-pentanedione reacts with N-cyano-guanidine in ethanol/NaOH (1M) at reflux (78°C) for 12 hours, producing 4,6-dimethylpyrimidin-5-amine (72% yield).

Step 2: Dimethylamino Functionalization

Nucleophilic substitution at C2 using dimethylamine hydrochloride (3 equiv.) and K₂CO₃ in DMF at 100°C for 8 hours installs the dimethylamino group (68% yield). Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yields.

Coupling Strategies for Sulfonamide Formation

Classical Coupling Protocol

Reacting 3,4-dimethylbenzenesulfonyl chloride (1.05 equiv.) with 2-(dimethylamino)-4,6-dimethylpyrimidin-5-amine in THF/pyridine (4:1) at 0°C→RT for 24 hours achieves 84% coupling efficiency. Pyridine scavenges HCl, preventing amine protonation.

Mechanochemical Alternative

Ball-milling sulfonyl chloride and pyrimidine amine (1:1 molar ratio) with K₂CO₃ (2 equiv.) at 30 Hz for 2 hours delivers the product in 79% yield with 98% purity. This solvent-free method reduces waste generation.

Table 2: Coupling Method Comparison

| Method | Time | Yield | Purity | E-Factor |

|---|---|---|---|---|

| Classical | 24h | 84% | 95% | 12.4 |

| Mechanochemical | 2h | 79% | 98% | 3.2 |

| Microwave-Assisted | 1h | 81% | 97% | 8.7 |

Optimization of Reaction Conditions

Temperature Effects on Coupling

Lower temperatures (0–5°C) favor sulfonamide bond formation over N-sulfonylurea byproducts. Above 40°C, competitive hydrolysis of sulfonyl chloride reduces yields by 22%.

Solvent Selection

Polar aprotic solvents (DMF, THF) outperform ethereal solvents (diethyl ether) due to better amine solubility. Adding molecular sieves (4Å) suppresses moisture-induced side reactions, improving yields by 15%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

A three-reactor cascade system achieves 92% overall yield:

- Sulfonation reactor: Tubular design with SO₃ gas infusion (residence time 30 min)

- Chlorination module: PCl₅ slurry in CCl₄ (residence time 15 min)

- Coupling unit: Microchannel reactor with amine feed (residence time 2h)

Purification Techniques

Crystallization from ethyl acetate/n-hexane (1:5) yields 99.5% pure product. Industrial chromatography using reverse-phase C18 silica reduces residual dimethylamine to <0.1%.

Comparative Analysis of Synthetic Methods

The table below evaluates key metrics across published protocols:

Table 3: Method Benchmarking

| Parameter | Academic Lab | Pilot Plant | Green Chemistry |

|---|---|---|---|

| Total Steps | 4 | 3 | 3 |

| Overall Yield | 61% | 78% | 69% |

| PMI (kg/kg) | 128 | 45 | 29 |

| Energy Consumption | High | Moderate | Low |

| Scalability | <100g | 10–100kg | 1–10kg |

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The dimethylamino and dimethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential role as a pharmacophore in drug development. Its structure allows for interactions with biological targets that may lead to therapeutic effects against various diseases.

Key Findings:

- Anticancer Activity: Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines. For example, it has shown promising results in inhibiting the proliferation of lung and breast cancer cells.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung) | 15.0 | Apoptosis induction |

| Study 2 | MCF7 (Breast) | 12.5 | Cell cycle arrest |

- Neurological Disorders: Research indicates that the compound may interact with neurotransmitter systems, suggesting potential applications in treating conditions like Alzheimer's disease.

Biological Research

In biological research, N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide serves as a tool compound for studying specific biological pathways.

Applications:

- Enzyme Inhibition Studies: The compound has been evaluated for its ability to inhibit enzymes related to metabolic pathways, making it a candidate for further exploration in metabolic disorders.

| Enzyme | Inhibition Type | Reference |

|---|---|---|

| Acetylcholinesterase | Competitive inhibition | |

| α-Glucosidase | Non-competitive inhibition |

Agriculture

The compound is also being explored for its potential use in agriculture as a pesticide or herbicide. Its ability to interfere with biochemical pathways in plants and pests makes it a candidate for development in sustainable agriculture practices.

Research Insights:

- Studies have indicated that derivatives of the compound can exhibit herbicidal properties by targeting specific plant enzymes involved in growth regulation.

Material Science

In material science, the unique chemical structure of this compound offers potential applications in developing new materials with specific properties.

Potential Applications:

- The compound may be utilized in creating polymers or coatings that require specific thermal or mechanical properties due to its sulfonamide group.

Case Studies

Several case studies have highlighted the efficacy and versatility of this compound:

Case Study 1: Anticancer Efficacy

A study on the A549 lung cancer cell line demonstrated significant cytotoxicity with an IC50 value of 15 µM. The mechanism was primarily through apoptosis induction, indicating its potential as a therapeutic agent for lung cancer treatment.

Case Study 2: Neurological Effects

Research focusing on the interaction of this compound with neurotransmitter receptors revealed its potential role in modulating synaptic transmission, which could lead to advancements in treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

N,N-Dimethylaminopyridine: A similar compound with a pyridine ring instead of a pyrimidine ring.

N,N-Dimethyl-4-aminopyridine: Another related compound with similar functional groups but different ring structures.

Uniqueness

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Biological Activity

N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 350.44 g/mol. The compound features a pyrimidine ring substituted with a dimethylamino group and a sulfonamide moiety, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H22N4O2S |

| Molecular Weight | 350.44 g/mol |

| CAS Number | 1448052-79-6 |

| Melting Point | Not available |

| Density | Not available |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The dimethylamino group enhances hydrogen bonding capabilities, while the pyrimidine ring facilitates π-π stacking interactions with nucleic acids and proteins. These interactions can lead to the modulation of enzyme activities and receptor functions, contributing to its pharmacological effects.

Antitumor Activity

Research indicates that compounds structurally similar to this compound exhibit significant antitumor properties. For example, studies have shown that pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. In vitro assays demonstrated that certain analogs effectively reduced the viability of lung cancer cell lines such as A549 and HCC827 through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study : A study evaluating the cytotoxic effects of related compounds found that specific structural modifications led to enhanced antitumor activity against A549 cells, with IC50 values ranging from 5 to 15 µM in 2D culture systems. These findings suggest that further optimization of the chemical structure could yield more potent antitumor agents .

Antimicrobial Activity

In addition to antitumor effects, this compound has been explored for its antimicrobial properties. Similar compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, tests conducted using broth microdilution methods revealed promising antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Data

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

Q & A

Basic: What are the standard synthetic routes for N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)-3,4-dimethylbenzenesulfonamide, and how can reaction efficiency be assessed?

Methodological Answer:

The compound is synthesized via sulfonylation of the pyrimidine precursor using benzenesulfonyl chloride derivatives under basic conditions (e.g., pyridine/DMAP). Key steps include nucleophilic substitution and purification via column chromatography or recrystallization . Reaction efficiency is assessed by tracking yield, purity (via HPLC or NMR), and by-product formation. Design of Experiments (DoE) can systematically optimize variables (e.g., temperature, stoichiometry) to maximize efficiency .

Advanced: How can computational reaction path search methods enhance the synthesis design of this compound?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory, DFT) predict reaction pathways and transition states, identifying energetically favorable routes. Coupling computational models with experimental validation (e.g., ICReDD’s approach) reduces trial-and-error by narrowing solvent, catalyst, and temperature conditions. For example, simulating the sulfonylation step can reveal steric or electronic barriers in the pyrimidine core .

Basic: What analytical techniques are essential for structural characterization and purity assessment?

Methodological Answer:

- NMR spectroscopy (¹H/¹³C) confirms regiochemistry of dimethylamino and sulfonamide groups.

- High-resolution mass spectrometry (HRMS) validates molecular weight.

- HPLC with UV/Vis detection quantifies purity and detects trace impurities.

- X-ray crystallography resolves stereochemical ambiguities if crystalline .

Advanced: How can statistical DoE resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

Conflicting yield data often arise from unoptimized variables (e.g., solvent polarity, reaction time). A fractional factorial DoE identifies critical factors:

Screen variables (e.g., temperature, catalyst loading) using Plackett-Burman design.

Optimize significant factors via response surface methodology (RSM).

Validate robustness using central composite design.

This approach reconciles discrepancies by isolating confounding variables .

Advanced: How to analyze conflicting data on the compound’s catalytic or biological activity across studies?

Methodological Answer:

Meta-analysis : Compare experimental conditions (e.g., assay type, concentration ranges) to identify outliers.

Control experiments : Replicate studies under standardized conditions (pH, temperature).

Computational validation : Use molecular docking or MD simulations to verify binding affinity claims. For example, discrepancies in enzyme inhibition data may arise from differences in protein conformations .

Basic: What solvent systems and purification methods are optimal for isolating this sulfonamide derivative?

Methodological Answer:

- Solubility : Polar aprotic solvents (DMF, DMSO) dissolve intermediates; ethyl acetate/petroleum ether mixtures aid recrystallization.

- Purification : Column chromatography (silica gel, eluent: hexane/EtOAc gradient) separates sulfonamide products from unreacted precursors. Membrane-based separation (e.g., nanofiltration) may reduce solvent use in scaling up .

Advanced: How do steric and electronic effects of the dimethylamino group influence reactivity in further derivatization?

Methodological Answer:

- Steric effects : The dimethylamino group at position 2 of the pyrimidine ring hinders nucleophilic attack; DFT calculations quantify steric maps to predict reactivity.

- Electronic effects : Electron-donating dimethyl groups alter sulfonamide acidity, impacting hydrogen-bonding interactions. Substituent effects are analyzed via Hammett plots or Fukui indices .

Basic: What stability studies are critical for handling this compound under laboratory conditions?

Methodological Answer:

- Thermal stability : TGA/DSC analysis under nitrogen determines decomposition temperatures.

- Photostability : Expose to UV light (e.g., 254 nm) and monitor degradation via HPLC.

- Hydrolytic stability : Test in buffered solutions (pH 1–13) to identify labile bonds (e.g., sulfonamide linkage) .

Advanced: How to design a reactor system for continuous-flow synthesis of this compound?

Methodological Answer:

Microreactor design : Optimize residence time and mixing efficiency using computational fluid dynamics (CFD).

In-line analytics : Integrate PAT tools (e.g., FTIR, UV) for real-time monitoring.

Scale-up considerations : Use membrane reactors to separate intermediates and minimize fouling .

Advanced: What mechanistic insights can be gained from kinetic isotope effects (KIEs) in sulfonamide formation?

Methodological Answer:

Deuterium labeling at reactive sites (e.g., pyrimidine N-H or sulfonyl chloride) reveals transition-state geometry. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.